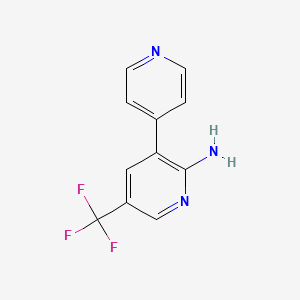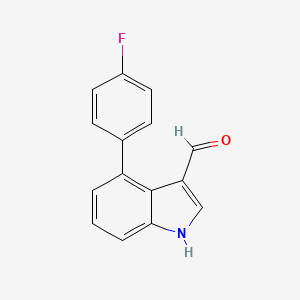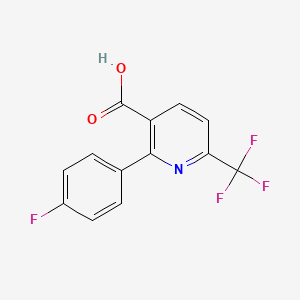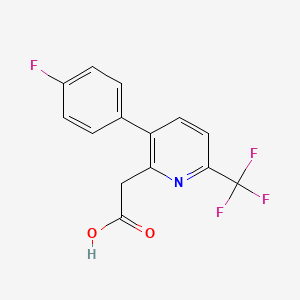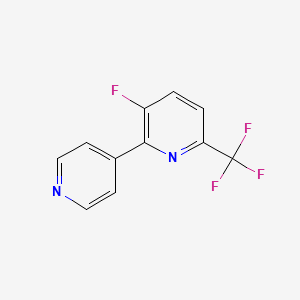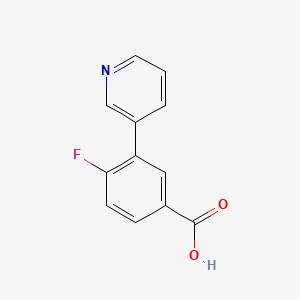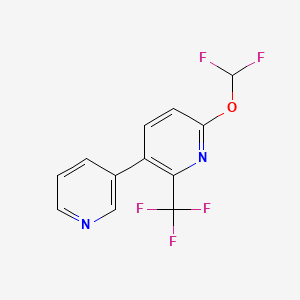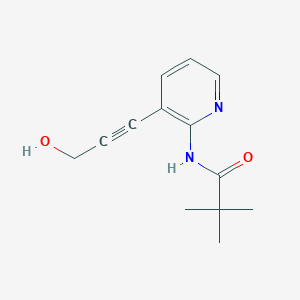
N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
“N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide”, also known as HPP, is a chemical compound with the molecular formula C13H16N2O2 . It belongs to the class of pivalamide derivatives. The IUPAC name for this compound is N-(2-(3-hydroxyprop-1-ynyl)pyridin-3-yl)trimethylpropan-1-amine.
Molecular Structure Analysis
The molecular weight of this compound is 232.28 . The SMILES string representation of the molecule isCC(C)(C)C(=O)Nc1ncccc1C#CCO . Physical And Chemical Properties Analysis
This compound is a solid compound . The InChI key for this compound isUPGMOHGJJCWVEC-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Molecular Structure and Interactions : The molecular structure of compounds containing pivalamide, pyridin, and hydroxy-methylphenyl moieties has been studied. These molecules are not planar and their molecular conformation is stabilized by intramolecular hydrogen bonds. In crystals, these molecules are linked by various hydrogen bonds, indicating potential applications in crystallography and materials science (Atalay et al., 2016).
Site of Lithiation in Organic Synthesis : Research has explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and its derivatives. This process is crucial in organic synthesis, particularly for creating substituted derivatives in high yields. Such studies are significant for developing new synthetic routes and molecules (Smith et al., 2013).
Inhibition of Human Aldosterone Synthase : N-(Pyridin-3-yl)benzamides, closely related to the queried compound, have been synthesized and evaluated for their potential to inhibit human steroid-11β-hydroxylase and human aldosterone synthase. These findings are significant in medicinal chemistry, particularly in the development of selective inhibitors for specific enzymes (Zimmer et al., 2011).
Nucleophilic Behavior in Organic Reactions : Studies have shown the strong nucleophilic behavior of related compounds towards active electrophilic compounds. This research is vital for understanding chemical reactions and for the development of new organic synthesis methods (Al-Romaizan, 2019).
Hydrolysis of Pivalamide Groups : Research into the hydrolysis of pivalamide groups in derivatives, like 2-pivalamido-3H-pyrimidin-4-ones, has been conducted. This is crucial for understanding the chemical properties of these compounds and their potential applications in pharmaceuticals and other industries (Bavetsias et al., 2004).
Coordination Polymers and Catalytic Properties : Studies have been conducted on heterometallic coordination polymers assembled from compounds containing pivalate. These studies are significant for the development of materials with specific sorption and catalytic properties (Sotnik et al., 2015).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound are P305 + P351 + P338, which means that if it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
N-[3-(3-hydroxyprop-1-ynyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,9H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGMOHGJJCWVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


